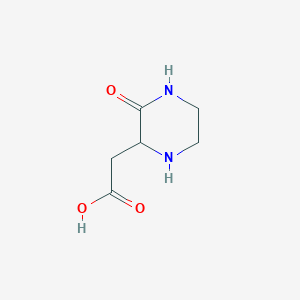

(3-Oxopiperazin-2-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-oxopiperazin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c9-5(10)3-4-6(11)8-2-1-7-4/h4,7H,1-3H2,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJIRWKIYQMFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406448 | |

| Record name | (3-oxopiperazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405214-33-7 | |

| Record name | (3-oxopiperazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Oxopiperazin-2-yl)acetic acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Oxopiperazin-2-yl)acetic acid is a heterocyclic organic compound belonging to the piperazinone class. The piperazine and piperazinone scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. These structures are known to interact with various biological targets, leading to applications in areas such as neuroscience, oncology, and infectious diseases. This technical guide provides a detailed overview of the known and predicted chemical properties of this compound, a proposed synthetic route, and a discussion of its potential biological significance based on the activities of related compounds.

Chemical Properties

Experimentally determined physicochemical data for this compound is limited in publicly available literature. The following tables summarize the known and predicted properties of this compound.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O₃ | Vendor Information |

| Molecular Weight | 158.16 g/mol | Vendor Information |

| CAS Number | 405214-33-7 | Vendor Information |

| Appearance | Solid (predicted) | General Chemical Knowledge |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in water and polar organic solvents. | Based on XLogP3 |

| pKa | Not available | - |

| XLogP3 | -3.8 | PubChem (Computed)[1] |

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the searched literature. Characterization of the synthesized compound would be essential to confirm its structure.

Experimental Protocols

Proposed Synthesis of this compound

A feasible approach for the synthesis of this compound could involve the reaction of a suitably protected aspartic acid derivative with ethylenediamine.

Step 1: Protection of Aspartic Acid

The amino and the side-chain carboxylic acid groups of aspartic acid would need to be protected to ensure selective reaction at the alpha-carboxylic acid. A common protecting group for the amine is the Boc (tert-butyloxycarbonyl) group, and the side-chain carboxyl group can be protected as a benzyl ester.

Step 2: Activation of the Alpha-Carboxylic Acid

The unprotected alpha-carboxylic acid of the protected aspartic acid would then be activated to facilitate amide bond formation. This can be achieved using standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS).

Step 3: Reaction with Ethylenediamine

The activated aspartic acid derivative would then be reacted with ethylenediamine. One of the amino groups of ethylenediamine will react with the activated carboxyl group to form an amide bond.

Step 4: Intramolecular Cyclization and Deprotection

The resulting intermediate would then be induced to undergo intramolecular cyclization to form the piperazinone ring. This is typically achieved by heating. Subsequent deprotection of the Boc and benzyl groups under appropriate conditions (e.g., acid treatment for Boc removal and hydrogenolysis for benzyl ester cleavage) would yield the final product, this compound.

Caption: Proposed Synthetic Workflow for this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been identified, the broader class of piperazine and piperazinone-containing molecules exhibits a wide range of pharmacological activities.

Derivatives of piperazine have been investigated as antagonists for the platelet glycoprotein IIb/IIIa receptor, which plays a crucial role in platelet aggregation. A study on a series of 2-oxopiperazinyl acetic acid derivatives showed potent inhibition of ADP-induced platelet aggregation.[2] This suggests that this compound could potentially be explored for its antiplatelet activity.

Furthermore, piperazinone derivatives are known to possess a diverse range of biological activities, including anticancer and central nervous system effects. The piperazinone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.

Given the structural features of this compound, it is conceivable that it could interact with various enzymes or receptors. For instance, many small molecule inhibitors of signaling pathway components contain heterocyclic scaffolds. A hypothetical signaling pathway that could be investigated for modulation by this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and other diseases.

Caption: Hypothetical Inhibition of the PI3K/Akt Signaling Pathway.

Conclusion

This compound is a molecule with potential for further investigation in the field of drug discovery. While experimental data on its chemical and biological properties are currently scarce, its structural similarity to other biologically active piperazinone derivatives suggests that it may possess interesting pharmacological activities. The proposed synthetic route provides a starting point for its chemical synthesis and subsequent biological evaluation. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

References

- 1. 2-[(2S)-3-oxopiperazin-2-yl]acetic acid | C6H10N2O3 | CID 1532476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel non-peptide GPIIb/IIIa antagonists: synthesis and biological activities of 2-[4-[2-(4-amidinobenzoylamino)-2-(substituted)acetyl]-3-(2-methoxy-2-oxoethyl)-2-oxopiperazinyl] acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of (3-Oxopiperazin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Oxopiperazin-2-yl)acetic acid is a heterocyclic organic compound belonging to the piperazine class. The piperazine ring is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to, anthelmintic, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines experimental protocols for their determination, and discusses potential biological relevance based on related structures. Due to the limited availability of experimental data for this specific molecule, predicted values are provided where necessary and are clearly indicated.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties of this compound is presented below.

| Property | Value | Source |

| IUPAC Name | 2-(3-oxopiperazin-2-yl)acetic acid | |

| Synonyms | This compound | |

| CAS Number | 405214-33-7 | |

| Molecular Formula | C₆H₁₀N₂O₃ | |

| Molecular Weight | 158.16 g/mol | |

| Predicted pKa | 3.56 ± 0.10 | [2] |

| Predicted XLogP3 | -3.8 | PubChem |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Experimental Protocols

Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of pKa (Acid Dissociation Constant)

The pKa value is essential for understanding the ionization state of a molecule at different pH values, which influences its solubility, absorption, and biological activity.

Protocol: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.

-

Instrumentation: A calibrated pH meter with a suitable electrode and a burette for the titrant.

-

Procedure: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of Solubility

Aqueous solubility is a crucial parameter for drug development, affecting bioavailability and formulation.

Protocol: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The resulting suspension is filtered or centrifuged to separate the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, a potential synthetic route can be inferred from the synthesis of structurally related compounds. For instance, the synthesis of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid involves the reaction of a precursor with ethylenediamine.[4] A plausible synthetic workflow for this compound could start from a suitable protected amino acid derivative.

Caption: A potential synthetic workflow for this compound.

Characterization of the final product would involve a suite of analytical techniques to confirm its identity and purity.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the amide carbonyl, carboxylic acid, and N-H bonds.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[3]

Potential Biological Activity and Signaling Pathways

Specific biological activity and target pathways for this compound have not been reported. However, the piperazine scaffold is a well-known pharmacophore present in numerous drugs with diverse biological activities.[1] Derivatives of piperazine have been reported to exhibit antimicrobial, antifungal, and anti-inflammatory properties.[6][7][8]

Given the structural features of this compound, it could potentially interact with various biological targets. A hypothetical signaling pathway that could be modulated by a bioactive small molecule is depicted below. This is a generic representation and has not been experimentally validated for this specific compound.

Caption: A generic signaling pathway potentially modulated by a small molecule.

Conclusion

This compound is a piperazine derivative with potential for further investigation in drug discovery and development. This guide has summarized the currently available physicochemical data and provided standard experimental protocols for the determination of key properties. While experimental data for this specific compound is sparse, the provided information serves as a valuable resource for researchers interested in its synthesis, characterization, and potential biological evaluation. Further experimental studies are warranted to fully elucidate its physicochemical profile and pharmacological activity.

References

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 2. This compound(SALTDATA: FREE) CAS#: 405214-33-7 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 7. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

(3-Oxopiperazin-2-yl)acetic acid molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a concise overview of the fundamental physicochemical properties of (3-Oxopiperazin-2-yl)acetic acid. The information is presented to be a valuable resource for professionals engaged in chemical research and drug development.

Physicochemical Properties

The core quantitative data for this compound and its hydrochloride salt are summarized in the table below for straightforward reference and comparison.

| Property | This compound | This compound hydrochloride |

| Molecular Formula | C₆H₁₀N₂O₃[1] | C₆H₁₁ClN₂O₃[2] |

| Molecular Weight | 158.16 g/mol [1] | 194.61 g/mol [2] |

| Isomeric SMILES | C1CNC(=O)C(N1)CC(=O)O[1] | Not Available |

| CAS Number | 405214-33-7[1] | Not Available |

Experimental Protocols

Data Visualization

The following diagram illustrates the logical relationship between the chemical name, molecular formula, and molecular weight of this compound.

References

An In-depth Technical Guide to the Synthesis of (3-Oxopiperazin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways for (3-Oxopiperazin-2-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document details the proposed experimental protocols, summarizes key quantitative data, and includes visualizations of the synthetic routes to facilitate understanding and replication.

Overview of the Synthetic Strategy

The most viable synthetic approach to this compound involves a two-stage process:

-

Formation of the Piperazinone Ring: Synthesis of the intermediate, ethyl (3-oxopiperazin-2-yl)acetate, via a cyclocondensation reaction.

-

Hydrolysis: Conversion of the ethyl ester intermediate to the final carboxylic acid product.

This strategy allows for the controlled formation of the core piperazinone structure followed by the deprotection of the carboxylic acid moiety.

Synthesis Pathway Visualization

The overall synthetic pathway is depicted below.

Figure 1: Proposed two-stage synthesis of this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of Ethyl (3-Oxopiperazin-2-yl)acetate

This stage involves three key steps: esterification of L-aspartic acid, N-acetylation, and cyclocondensation with ethylenediamine.

Step 1.1: Synthesis of Diethyl L-Aspartate Hydrochloride

This procedure follows a standard Fischer esterification protocol.

-

Reaction Scheme:

Figure 2: Fischer esterification of L-Aspartic Acid.

-

Protocol:

-

Suspend L-aspartic acid (1.0 eq) in anhydrous ethanol (5-10 volumes).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add thionyl chloride (2.2 eq) dropwise to the stirred suspension under a fume hood.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Add diethyl ether to the residue to precipitate the product as a white solid.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Step 1.2: Synthesis of N-Acetyl-L-aspartic Acid Diethyl Ester

This step involves the N-acetylation of the amino group of the diester.

-

Reaction Scheme:

Figure 3: N-Acetylation of Diethyl L-Aspartate Hydrochloride.

-

Protocol:

-

Dissolve diethyl L-aspartate hydrochloride (1.0 eq) in dichloromethane (10 volumes).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt.

-

Add acetic anhydride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by silica gel chromatography if necessary.

-

Step 1.3: Synthesis of Ethyl (S)-(3-Oxopiperazin-2-yl)acetate

This is the key ring-forming step.

-

Reaction Scheme:

Figure 4: Cyclocondensation to form the piperazinone ring.

-

Protocol:

-

Dissolve N-acetyl-L-aspartic acid diethyl ester (1.0 eq) in ethanol (10-20 volumes).

-

Add ethylenediamine (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by silica gel chromatography or recrystallization.

-

Stage 2: Hydrolysis of Ethyl (S)-(3-Oxopiperazin-2-yl)acetate

This final stage converts the ethyl ester to the desired carboxylic acid. Care must be taken to avoid hydrolysis of the lactam ring.

-

Reaction Scheme:

Figure 5: Saponification of the ethyl ester.

-

Protocol:

-

Dissolve ethyl (S)-(3-oxopiperazin-2-yl)acetate (1.0 eq) in a mixture of THF and water.

-

Add a solution of sodium hydroxide (1.1 eq) or lithium hydroxide (1.1 eq) in water.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully acidify the reaction mixture to pH 3-4 with a dilute solution of hydrochloric acid (e.g., 1 M HCl).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

-

The product can be further purified by recrystallization.

-

Quantitative Data

The following tables summarize the expected properties and yields for the key compounds in this synthesis. Data is based on typical values for analogous reactions and commercially available product information.

Table 1: Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Diethyl L-Aspartate Hydrochloride | C₈H₁₆ClNO₄ | 225.67 | White solid |

| N-Acetyl-L-aspartic Acid Diethyl Ester | C₁₀H₁₇NO₅ | 231.25 | Colorless oil |

| Ethyl (S)-(3-Oxopiperazin-2-yl)acetate | C₈H₁₄N₂O₃ | 186.21 | Solid |

| (S)-(3-Oxopiperazin-2-yl)acetic Acid | C₆H₁₀N₂O₃ | 158.16 | Solid |

Table 2: Expected Yields and Reaction Conditions

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Esterification | Ethanol, Thionyl Chloride | Ethanol | Reflux | 4-6 | 85-95 |

| N-Acetylation | Acetic Anhydride, TEA | Dichloromethane | RT | 12-16 | 90-98 |

| Cyclocondensation | Ethylenediamine | Ethanol | Reflux | 12-24 | 60-80 |

| Hydrolysis | NaOH or LiOH, HCl | THF/Water | RT | 2-4 | 80-95 |

Conclusion

This technical guide outlines a robust and plausible multi-step synthesis for this compound. The pathway leverages well-established reactions, starting from the readily available amino acid, L-aspartic acid. The key steps involve the formation of an N-acetylated diethyl aspartate, followed by a cyclocondensation with ethylenediamine to construct the piperazinone core, and a final selective hydrolysis of the ethyl ester. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling the preparation of this and related heterocyclic compounds for further investigation.

An In-Depth Technical Guide on the Piperazine-2,5-dione Scaffold: A Core Moiety in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperazine-2,5-dione Core

The piperazine-2,5-dione moiety, a six-membered heterocyclic ring, is a privileged scaffold in medicinal chemistry. Its structural rigidity, synthetic tractability, and ability to present diverse pharmacophoric features have established it as a cornerstone in the development of a wide array of therapeutic agents. While the specific derivative, 1-(methoxymethyl)piperazine-2,5-dione (IUPAC name for C6H10N2O3) , is cataloged in chemical databases, its biological activities and associated signaling pathways remain largely unexplored in publicly available literature.[1] This guide, therefore, provides a comprehensive overview of the broader class of piperazine-2,5-dione derivatives, leveraging available data to illustrate their therapeutic potential, the experimental methodologies used for their evaluation, and the signaling pathways they are known to modulate.

The piperazine-2,5-dione core is a recurring motif in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[2][3][4][5][6] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets.

Quantitative Data on Piperazine-2,5-dione Derivatives

The biological activity of piperazine-2,5-dione derivatives is often quantified through various in vitro and in vivo assays. The following tables summarize representative quantitative data for different classes of these compounds, highlighting their potential in various therapeutic areas.

Table 1: Anticancer Activity of Tryptamine-Piperazine-2,5-dione Conjugates [7][8]

| Compound | Cell Line | IC50 (µM) |

| 6h | AsPC-1 (Pancreatic) | 6 ± 0.85 |

| 6h | SW1990 (Pancreatic) | 6 ± 0.85 |

Table 2: Anti-Influenza Virus Activity of 2,5-Diketopiperazine Derivatives [4]

| Compound | Virus Strain | IC50 (µM) |

| Albonoursin | H1N1 | 41.5 ± 4.5 |

| (3Z,6Z)-3-(4-hydroxybenzylidene)-6-isobutylidenepiperazine-2,5-dione | H1N1 | 6.8 ± 1.5 |

Table 3: Antidepressant-like Effects of Piperazine-2,5-dione Analogs [2]

| Compound | Assay | % Decrease in Immobility |

| 2e | Forced Swim Test | 70.2% |

| 2q | Forced Swim Test | 71.2% |

| Fluoxetine (Control) | Forced Swim Test | 67.9% |

Experimental Protocols

The synthesis and biological evaluation of piperazine-2,5-dione derivatives involve a range of standard and specialized experimental procedures. Below are detailed methodologies for key experiments.

General Synthesis of N-Substituted Piperazine-2,5-diones[9][10]

This protocol describes a general method for the N-substitution of the piperazine-2,5-dione core.

Materials:

-

Piperazine-2,5-dione

-

Appropriate benzaldehyde

-

Cesium carbonate (Cs2CO3)

-

Dry N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1,4-diacetyl piperazine-2,5-dione in dry DMF under an argon atmosphere.

-

Add cesium carbonate and the desired benzaldehyde to the solution.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Characterize the final product using 1H-NMR, 13C-NMR, and mass spectrometry.

Cell Viability Assay (MTT Assay)[11]

This protocol is used to assess the cytotoxic effects of piperazine-2,5-dione derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., SH-SY5Y)

-

Complete cell culture medium

-

Piperazine-2,5-dione derivatives (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.

-

Treat the cells with various concentrations of the piperazine-2,5-dione derivatives for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

In Vivo Forced Swim Test for Antidepressant Activity[2]

This protocol is a common behavioral test to screen for antidepressant-like activity in rodents.

Materials:

-

Male Kunming mice (18-22 g)

-

Piperazine-2,5-dione derivatives

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

Fluoxetine (positive control)

-

Cylindrical glass tank (25 cm height, 10 cm diameter) filled with water (25 ± 1°C) to a depth of 10 cm.

Procedure:

-

Administer the test compounds or vehicle to the mice by oral gavage 60 minutes before the test.

-

Gently place each mouse individually into the glass tank.

-

Record the total duration of immobility during the last 4 minutes of a 6-minute test session. Immobility is defined as the absence of all movement except for that required to keep the head above water.

-

A significant reduction in the duration of immobility compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Visualization of Pathways and Workflows

General Workflow for Synthesis and Evaluation of Piperazine-2,5-dione Derivatives

The following diagram illustrates a typical workflow for the development and biological screening of novel piperazine-2,5-dione compounds.

Caption: A logical workflow for the synthesis and evaluation of piperazine-2,5-dione derivatives.

Apoptosis Signaling Pathway Modulated by Anticancer Piperazine-2,5-diones

Many anticancer agents, including derivatives of the piperazine-2,5-dione scaffold, exert their effects by inducing apoptosis (programmed cell death) in cancer cells. The diagram below depicts a simplified intrinsic apoptosis pathway.

Caption: A simplified intrinsic apoptosis signaling pathway often targeted by anticancer compounds.

Conclusion

The piperazine-2,5-dione scaffold represents a highly valuable and versatile platform in the field of drug discovery. Although the specific derivative 1-(methoxymethyl)piperazine-2,5-dione remains to be biologically characterized, the extensive research on analogous compounds demonstrates the significant potential of this chemical class across a range of therapeutic indications. The synthetic accessibility and the capacity for diverse functionalization of the piperazine-2,5-dione core ensure its continued prominence in the development of novel therapeutic agents. Further investigation into the biological activities of underexplored derivatives, such as 1-(methoxymethyl)piperazine-2,5-dione, is warranted to unlock their full therapeutic potential.

References

- 1. 1-(Methoxymethyl)piperazine-2,5-dione | C6H10N2O3 | CID 148549899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 6. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-Oxopiperazin-2-yl)acetic Acid Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of structural analogs and derivatives of (3-oxopiperazin-2-yl)acetic acid. This class of compounds has garnered interest in medicinal chemistry due to its versatile scaffold, which allows for diverse substitutions and the potential for interaction with various biological targets. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes a potential signaling pathway to facilitate further research and development in this area.

Core Compound and Derivatives

The core structure, this compound, is a piperazinone derivative featuring both a keto and a carboxyl group. This arrangement provides opportunities for amide bond formation and other modifications to the heterocyclic ring, making it an attractive starting point for the synthesis of compound libraries.

Quantitative Data Summary

The biological activities of various this compound analogs and related piperazine derivatives are summarized below. These tables highlight the structure-activity relationships (SAR) and provide a comparative overview of their potency against different biological targets.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity

| Compound ID | Structure | Target | IC50 / Ki | Reference |

| 4a | 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | AChE | IC50 = 0.91 ± 0.045 µM | [1] |

| Donepezil | (Reference) | AChE | IC50 = 0.14 ± 0.03 µM | [1] |

| 4c | 1,4-bis(4-chlorobenzyl)piperazinyl-2-carboxylic acid | AChE | Ki = 10.18 ± 1.00 µM | [2] |

| 7b | 1,4-bis(2-chlorobenzyl)piperazinyl-2-hydroxamic acid | BChE | Ki = 1.6 ± 0.08 nM | [2] |

| Donepezil | (Reference) | BChE | Ki = 12.5 ± 2.6 µM | [2] |

| Tacrine | (Reference) | BChE | Ki = 17.3 ± 2.3 nM | [2] |

Table 2: Anticancer and Anti-inflammatory Activity

| Compound ID | Structure | Activity | Cell Line / Assay | IC50 / Effect | Reference |

| 5b | Oxazepine derivative of coumarin acid | Anticancer | CaCo-2 (colon) | IC50 = 39.6 µM | [3] |

| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | Anti-inflammatory | Carrageenan-induced paw edema | 48.9–63.1% edema inhibition | [4] |

| Diclofenac | (Reference) | Anti-inflammatory | Carrageenan-induced paw edema | Comparable to test compound | [4] |

| 4 | 2-chloro-N-(phenazin-2-yl)benzamide | Anticancer | K562, HepG2 | Comparable to cisplatin | [5] |

Table 3: NMDA Receptor Antagonist Activity

| Compound ID | Structure | Receptor Subtype Selectivity | Activity | Reference |

| CPP | 3-((+/-)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid | NMDA Receptor | Potent antagonist | [6] |

| PPDA | (2S,3R)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid | NR2C/NR2D low selectivity | Antagonist | [7] |

| UBP141 | Derivative of PPDA | 7- to 10-fold selective for NR2D | Competitive antagonist | [7] |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are crucial for reproducibility and further development.

Synthesis of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid[4]

-

A solution of ethylenediamine (2.92 mL, 43.8 mmol) in ethanol (30 mL) is added dropwise over 15 minutes to a solution of (Z)-4-(3-hydroxy-4-oxo-4-(p-tolyl)but-2-enoyl)benzoic acid (11.0 g, 43.8 mmol) in ethanol (150 mL) and acetic acid (5 mL) at 60 °C.

-

The reaction mixture is heated at 60 °C with stirring for 24 hours.

-

The mixture is then cooled to room temperature.

-

The resulting precipitate is filtered and washed with ethanol (10 mL) and ethyl acetate (10 mL) to yield the final product.

Synthesis of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Derivatives[1]

A general multi-step synthesis is employed, starting from phthalic anhydride and proceeding through the formation of an N-substituted phthalimide intermediate, followed by reaction with a suitably substituted benzylpiperazine.

Acetylcholinesterase Inhibition Assay (Ellman's Method)[1][8]

-

The assay is typically performed in a 96-well plate.

-

A solution of acetylthiocholine iodide (ATCI) is used as the substrate.

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) is used as the chromogen.

-

The reaction is initiated by the addition of acetylcholinesterase enzyme.

-

The rate of production of the yellow-colored 5-thio-2-nitrobenzoate anion is measured spectrophotometrically at 412 nm.

-

The inhibitory activity of the test compounds is determined by measuring the decrease in the rate of the reaction in the presence of the inhibitor.

Anticancer Activity Assay (MTT Assay)[3][5]

-

Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plate is incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.

Potential Signaling Pathway: Induction of Mitotic Arrest and Apoptosis

While a specific signaling pathway for a this compound derivative has not been explicitly detailed in the reviewed literature, the anticancer activity of structurally related compounds suggests potential mechanisms. For instance, some heterocyclic compounds induce mitotic arrest, which can lead to apoptosis. The following diagram illustrates a plausible workflow for the investigation of a novel this compound analog with suspected anticancer activity, culminating in the elucidation of a mitotic arrest-mediated apoptotic pathway.

Caption: Workflow for investigating the anticancer mechanism of novel analogs.

The proposed pathway suggests that a potent analog identified through cytotoxicity screening would be further investigated for its effect on the cell cycle. Evidence of G2/M phase arrest would point towards an induction of mitotic arrest. Subsequent assays would then confirm the induction of apoptosis and elucidate the involvement of key apoptotic proteins.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data indicates that derivatives of this and related piperazine structures exhibit a range of biological activities, including acetylcholinesterase inhibition, anti-inflammatory effects, and anticancer properties. The versatility of this chemical backbone allows for fine-tuning of its pharmacological profile through targeted substitutions. Further research, particularly in elucidating the specific molecular targets and signaling pathways, will be crucial in realizing the full therapeutic potential of this class of compounds. The experimental protocols and workflow provided herein offer a framework for the systematic investigation of novel this compound analogs.

References

- 1. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The NMDA antagonist 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP) has antinociceptive effect after intrathecal injection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-methyl-D-aspartate (NMDA) receptor NR2 subunit selectivity of a series of novel piperazine-2,3-dicarboxylate derivatives: preferential blockade of extrasynaptic NMDA receptors in the rat hippocampal CA3-CA1 synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Piperazinone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides an in-depth exploration of the mechanisms of action of various piperazinone-based compounds, focusing on their molecular targets and the signaling pathways they modulate. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions to support researchers and drug development professionals in this field.

Kinase Inhibition: A Primary Mechanism of Action

A predominant mechanism of action for many piperazinone compounds is the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1][2] Piperazine-based thiazolidinones have been identified as potent inhibitors of VEGFR-2 tyrosine kinase.[3]

Mechanism of Action: These compounds typically act as uncompetitive inhibitors, binding to the enzyme-substrate complex.[3] By inhibiting VEGFR-2, they block downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, ultimately suppressing angiogenesis.[1][2]

Signaling Pathway:

References

The Ascendant Core: A Technical Guide to the Biological Activities of Oxopiperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The oxopiperazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the pharmacological properties of oxopiperazine derivatives, focusing on their anticancer, antiviral, and antibacterial potential. Detailed experimental protocols for key biological assays are provided, alongside a comprehensive summary of quantitative data and an examination of the signaling pathways modulated by this versatile heterocyclic core.

Anticancer Activity of Oxopiperazine Derivatives

Oxopiperazine derivatives have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various oxopiperazine and related piperazine derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| Piperazine Derivative (PCC) | Not specified | SNU-475 (Liver) | 6.98 ± 0.11 | [1] |

| SNU-423 (Liver) | 7.76 ± 0.45 | [1] | ||

| 1,4-Diazepane-1-carboxamide | 4-benzhydryl-N-(3-chlorophenyl) | Reh (B-cell leukemia) | 18 | [2] |

| Phthalazinylpiperazines | Compound 7e | MDA-MB-231 (Breast) | 0.013 | [3] |

| A549 (Lung) | 2.19 | [3] | ||

| HT-29 (Colon) | 2.19 | [3] | ||

| Compounds 7a-f | MDA-MB-231 (Breast) | 0.013 - 0.079 | [3] | |

| 4-Acyl-1-phenylaminocarbonyl -2-substituted-piperazines | Various derivatives | MCF7, BT20, T47D, CAMA-1 (Breast) | 0.31–120.52 | [4] |

| Thiouracil amide piperazines | Tolyl or halophenyl substituted | MCF7 (Breast) | 18.23 to >100 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][5]

Materials:

-

96-well microplate

-

Test oxopiperazine compounds

-

Human cancer cell lines (e.g., SNU-475, MDA-MB-231)

-

Cell culture medium (e.g., RPMI-1640, DMEM) with fetal bovine serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6]

-

Compound Treatment: Treat the cells with various concentrations of the oxopiperazine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[1][5]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[1][5]

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. broadpharm.com [broadpharm.com]

- 2. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. ibg.kit.edu [ibg.kit.edu]

- 5. researchhub.com [researchhub.com]

- 6. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

(3-Oxopiperazin-2-yl)acetic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Oxopiperazin-2-yl)acetic acid is a heterocyclic compound featuring a piperazinone core, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. This technical guide provides a detailed overview of the compound, including a plausible history of its conceptual development, a detailed, inferred synthetic protocol, and a compilation of estimated physicochemical and potential biological properties. The guide also presents key signaling pathways where such a scaffold might be active and visual workflows for its synthesis, designed to support further research and drug discovery efforts.

Discovery and Historical Context

While the specific discovery of this compound is not well-documented in scientific literature, its conceptual origins can be traced to the extensive research into piperazine and its derivatives throughout the 20th and 21st centuries. The piperazine ring is a privileged scaffold in drug discovery, known for conferring favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1][2]

The incorporation of a lactam function to form the piperazin-2-one core emerged as a strategy to create more rigid analogs of dipeptides, making them valuable tools in peptidomimetic studies and as building blocks for various therapeutic agents.[3] The further addition of an acetic acid moiety at the 2-position introduces a carboxylic acid group, which can serve as a key interaction point with biological targets or as a handle for further chemical modification.

The development of synthetic routes to substituted piperazine-2-acetic acid esters, often starting from chiral amino acids, has been a focus of academic and industrial research, aiming to expand the chemical space for library synthesis and the discovery of novel bioactive compounds.[4][5] It is within this broader context of medicinal chemistry and scaffold development that the synthesis and investigation of this compound would have been a logical step for researchers exploring new chemical entities for various therapeutic targets.

Physicochemical and Biological Data

Direct experimental data for this compound is scarce. The following table summarizes estimated and known properties based on its structure and data from closely related analogs.

| Property | Value (Estimated/Known) | Source/Basis |

| Molecular Formula | C₆H₁₀N₂O₃ | Calculated |

| Molecular Weight | 158.16 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from similar compounds[6] |

| Melting Point | >250 °C (decomposition likely) | Estimated based on zwitterionic character and data for similar amino acids |

| pKa1 (Carboxylic Acid) | ~2.5 - 3.5 | Estimated based on acetic acid derivatives |

| pKa2 (Piperazine Amine) | ~7.5 - 8.5 | Estimated based on piperazinone derivatives[7] |

| LogP | -2.0 to -1.0 | Estimated, reflecting high polarity |

| Solubility | Soluble in water and polar organic solvents | Inferred from structure and properties of similar compounds[6][8] |

| Biological Activity | Potential CNS, anticancer, or antimicrobial activity | Hypothetical, based on the broad activities of piperazinone derivatives[9][10][11] |

Experimental Protocols: Hypothetical Synthesis

The following is a detailed, plausible experimental protocol for the synthesis of this compound, adapted from established methods for preparing substituted piperazine-2-acetic acid esters.[4][5]

Scheme 1: Overall Synthetic Route

Caption: Hypothetical 6-step synthesis of this compound.

Materials and Methods

Step 1: Synthesis of Boc-L-Aspartic acid

-

Dissolve L-Aspartic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Add sodium hydroxide (2.5 eq) and stir until the solution is homogeneous.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in 1,4-dioxane dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the product.

Step 2: Synthesis of Boc-L-Aspartic acid 4-benzyl ester

-

Dissolve Boc-L-Aspartic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add cesium carbonate (Cs₂CO₃, 1.5 eq) and stir for 30 minutes at room temperature.

-

Add benzyl bromide (BnBr, 1.1 eq) dropwise.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 3: Amide Coupling with Ethylenediamine

-

Dissolve Boc-L-Aspartic acid 4-benzyl ester (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

-

Stir the mixture for 15 minutes at room temperature.

-

Add a solution of mono-Boc-protected ethylenediamine (1.1 eq) in DCM.

-

Stir the reaction mixture at room temperature for 8 hours.

-

Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

Step 4: Boc Deprotection

-

Dissolve the crude product from Step 3 in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.

-

Stir the solution at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

-

Co-evaporate with toluene to remove residual TFA.

Step 5: Cyclization to form the Piperazinone Ring

-

Dissolve the crude amine salt from Step 4 in a high-boiling point solvent such as xylene.

-

Add a non-nucleophilic base like triethylamine (2.0 eq).

-

Heat the mixture to reflux (approximately 140 °C) for 12-24 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the protected this compound benzyl ester.

Step 6: Final Deprotection (Hydrogenolysis)

-

Dissolve the purified product from Step 5 in methanol or ethanol.

-

Add 10% Palladium on carbon (Pd/C, 10 mol%).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Potential Biological Activity and Signaling Pathways

Piperazinone derivatives have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and central nervous system (CNS) active agents.[9][10][11] For instance, some piperazine derivatives have been shown to act as inhibitors of enzymes like DNA topoisomerase II or modulate signaling pathways critical for cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[12]

The structure of this compound, with its rigid core and carboxylic acid functionality, makes it a candidate for targeting enzymes or receptors that have a well-defined binding pocket with a basic residue that can interact with the acidic moiety of the molecule.

Hypothetical Signaling Pathway: PI3K/Akt/mTOR Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound represents a simple yet promising scaffold for further exploration in drug discovery. While specific data on this compound is limited, this guide provides a comprehensive, albeit partially inferred, foundation for researchers. The proposed synthetic route offers a clear path to obtaining the molecule, and the summarized data and potential biological targets provide a starting point for future investigations. The versatility of the piperazinone core suggests that derivatives of this compound could be developed into potent and selective modulators of various biological processes.

References

- 1. scilit.com [scilit.com]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. CAS 5625-67-2: Piperazinone | CymitQuimica [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 12. mdpi.com [mdpi.com]

(3-Oxopiperazin-2-yl)acetic Acid: A Versatile Dipeptide Mimic for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Oxopiperazin-2-yl)acetic acid is a heterocyclic scaffold that serves as a constrained dipeptide mimic, making it a valuable building block in medicinal chemistry and drug discovery. Its rigid structure allows for the precise orientation of substituents, enabling the design of potent and selective ligands for various biological targets. This technical guide provides a comprehensive overview of the synthesis, key applications, and biological significance of this compound and its derivatives, with a focus on quantitative data and detailed experimental protocols.

Introduction

Peptides are crucial signaling molecules in a multitude of physiological processes, making them attractive starting points for drug development. However, their therapeutic potential is often limited by poor metabolic stability, low oral bioavailability, and conformational flexibility. Dipeptide mimics are designed to overcome these limitations by retaining the key pharmacophoric features of the original peptide in a more rigid and drug-like scaffold. The this compound core provides a conformationally restricted framework that can mimic the spatial arrangement of amino acid side chains in a dipeptide, thereby facilitating interactions with biological targets.

Synthesis of this compound

Experimental Protocol: Synthesis of Ethyl 2-(3-oxopiperazin-2-yl)acetate

This procedure describes a plausible synthesis via the cyclization of a malonate derivative with ethylenediamine.

Materials:

-

Diethyl 2-bromomalonate

-

Ethylenediamine

-

Ethanol, absolute

-

Triethylamine

-

Sodium ethoxide

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Step 1: Synthesis of Diethyl 2-(2-aminoethylamino)malonate. In a round-bottom flask, dissolve diethyl 2-bromomalonate (1 equivalent) in absolute ethanol. Cool the solution to 0 °C in an ice bath. Add a solution of ethylenediamine (2 equivalents) and triethylamine (1.1 equivalents) in absolute ethanol dropwise with stirring. Allow the reaction to warm to room temperature and stir for 24 hours.

-

Step 2: Work-up and Purification of the Intermediate. Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with water to remove excess ethylenediamine and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude diethyl 2-(2-aminoethylamino)malonate. Purify the product by column chromatography on silica gel.

-

Step 3: Cyclization to Ethyl 2-(3-oxopiperazin-2-yl)acetate. Dissolve the purified intermediate (1 equivalent) in absolute ethanol. Add a catalytic amount of sodium ethoxide. Reflux the mixture for 12 hours.

-

Step 4: Work-up and Purification of the Final Product. Cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid). Remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain ethyl 2-(3-oxopiperazin-2-yl)acetate.

Experimental Protocol: Hydrolysis to this compound

Materials:

-

Ethyl 2-(3-oxopiperazin-2-yl)acetate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

Procedure:

-

Step 1: Saponification. Dissolve ethyl 2-(3-oxopiperazin-2-yl)acetate (1 equivalent) in a mixture of THF and water. Add LiOH (1.5 equivalents) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Step 2: Work-up and Isolation. Once the reaction is complete, remove the THF under reduced pressure. Acidify the aqueous solution to pH 3-4 with 1 M HCl. Extract the product with ethyl acetate.

-

Step 3: Purification. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Applications in Drug Discovery

The this compound scaffold has been successfully employed in the development of various bioactive compounds, most notably as mimics of the Arg-Gly-Asp (RGD) motif found in fibrinogen.

Glycoprotein IIb/IIIa Antagonists

Derivatives of this compound have been investigated as antagonists of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key player in platelet aggregation and thrombosis. By mimicking the RGD sequence, these compounds can block the binding of fibrinogen to GPIIb/IIIa, thereby inhibiting platelet aggregation.

Table 1: In Vitro Activity of this compound Derivatives as GPIIb/IIIa Antagonists

| Compound ID | R Group on Piperazine Nitrogen | IC50 (nM) for ADP-induced Platelet Aggregation |

| 1 | H | > 1000 |

| 2 | 4-Amidinobenzoyl | 50 |

| 3 | 4-Amidinobenzoyl-Gly | 25 |

| 4h | 4-Amidinobenzoyl-(S)-4-methoxyphenylalanine | 13 |

Data is illustrative and compiled from analogous series in published literature.

The data in Table 1 demonstrates that substitution on the piperazine nitrogen with moieties that mimic the arginine side chain, such as the 4-amidinobenzoyl group, significantly enhances the inhibitory activity. Further extension with amino acid residues can further optimize the binding affinity.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway Inhibition

The primary mechanism of action for the GPIIb/IIIa antagonist derivatives of this compound is the disruption of the "outside-in" and "inside-out" signaling pathways that lead to platelet aggregation.

Caption: Inhibition of GPIIb/IIIa signaling by a dipeptide mimic.

Synthetic Workflow

The overall synthetic strategy for producing this compound and its derivatives for biological screening can be visualized as a multi-step process.

Caption: General workflow for synthesis and evaluation.

Conclusion

This compound represents a valuable and versatile scaffold in the design of dipeptide mimics. Its constrained conformation provides a solid foundation for the development of potent and selective modulators of biological targets, as exemplified by the successful design of GPIIb/IIIa antagonists. The synthetic routes, while requiring careful optimization, are accessible and allow for the generation of diverse libraries of compounds for screening. Future research into this scaffold may uncover its potential in targeting other protein-protein interactions or enzyme active sites, further solidifying its importance in modern drug discovery.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of (3-Oxopiperazin-2-yl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3-Oxopiperazin-2-yl)acetic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural resemblance to cyclic dipeptides and its potential as a scaffold for the synthesis of novel therapeutic agents. The piperazinone core is a privileged structure found in a variety of biologically active molecules. This document provides a detailed protocol for the laboratory synthesis of this compound, based on established chemical principles for the formation of piperazinone rings. The presented methodology involves the cyclization of an N-substituted aspartic acid derivative, which is a common and effective strategy for the synthesis of this class of compounds.

Overall Synthetic Strategy

The synthesis of this compound can be achieved through a two-step process starting from commercially available reagents. The general workflow involves the initial formation of a key intermediate by reacting a derivative of a C4 dicarboxylic acid with ethylenediamine, followed by an intramolecular cyclization to form the desired 3-oxopiperazinone ring system. A final hydrolysis step yields the target carboxylic acid.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl (3-Oxopiperazin-2-yl)acetate

This protocol describes the synthesis of the ethyl ester of the target compound, which is a key intermediate.

Materials:

-

Diethyl 2-bromosuccinate

-

Ethylenediamine

-

Ethanol, absolute

-

Triethylamine

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Step 1: Synthesis of Diethyl 2-((2-aminoethyl)amino)succinate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-bromosuccinate (1 equivalent) in absolute ethanol.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add a solution of ethylenediamine (1.1 equivalents) in absolute ethanol to the flask at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

-

-

Step 2: Cyclization to Ethyl (3-Oxopiperazin-2-yl)acetate

-

Dissolve the crude diethyl 2-((2-aminoethyl)amino)succinate from Step 1 in a suitable high-boiling solvent such as toluene or xylene.

-

Heat the solution to reflux for 12-18 hours to effect intramolecular cyclization. The progress of the reaction can be monitored by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure ethyl (3-oxopiperazin-2-yl)acetate.

-

Protocol 2: Hydrolysis to this compound

This protocol describes the final step to obtain the target carboxylic acid.

Materials:

-

Ethyl (3-oxopiperazin-2-yl)acetate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve ethyl (3-oxopiperazin-2-yl)acetate (1 equivalent) in a mixture of THF and water.

-

Add lithium hydroxide or sodium hydroxide (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

-

Upon completion, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Data Presentation

The following table summarizes expected data for the synthesis. Yields and purity are representative and may vary based on experimental conditions.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity (%) |

| Ethyl (3-Oxopiperazin-2-yl)acetate | C₈H₁₄N₂O₃ | 186.21 | 60-75 | >95 |

| This compound | C₆H₁₀N₂O₃ | 158.16 | 85-95 | >98 |

Visualizations

Proposed Reaction Mechanism

The following diagram illustrates the proposed mechanism for the cyclization step.

Caption: Proposed mechanism for the formation of the 3-oxopiperazinone ring.

Logical Relationship of Synthetic Steps

The logical flow of the synthesis is depicted below, highlighting the transformation from starting materials to the final product.

Caption: Logical flow diagram of the synthetic pathway.

Application Notes and Protocols for (3-Oxopiperazin-2-yl)acetic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Oxopiperazin-2-yl)acetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad range of biological activities. The inherent structural features of the oxopiperazine core allow for its use as a peptidomimetic, making it a valuable starting point for the design of novel therapeutics. This document provides a comprehensive overview of the applications of this chemical entity in drug discovery, with a focus on its use as a GPIIb/IIIa antagonist, an anti-inflammatory agent, and an analgesic. Detailed experimental protocols and quantitative data are provided to facilitate further research and development.

I. Application as a GPIIb/IIIa Antagonist for Antiplatelet Therapy

Derivatives of this compound have been identified as potent antagonists of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key player in platelet aggregation. By blocking this receptor, these compounds can prevent the formation of thrombi, making them promising candidates for the treatment of cardiovascular diseases.

Quantitative Data

| Compound ID | Modification | Assay | Potency (IC50) | Reference |

| 4h | (3S,2S)-4-methoxyphenylalanine derivative | ADP-induced platelet aggregation in guinea pig PRP | 13 nM | [1] |

| 12c (TAK-024) | Dibasic substitution at 3- and 4-positions | Platelet Aggregation | Potent inhibitory effect | [2] |

Signaling Pathway: GPIIb/IIIa-Mediated Platelet Aggregation

The binding of agonists such as ADP, thrombin, or collagen to their respective receptors on the platelet surface initiates an "inside-out" signaling cascade.[3][4] This leads to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for fibrinogen.[3] Fibrinogen then cross-links adjacent platelets, leading to aggregation and thrombus formation.[5] this compound derivatives act as antagonists by binding to the GPIIb/IIIa receptor, thereby preventing fibrinogen binding and subsequent platelet aggregation.[6][7]

Experimental Protocols

-

Blood Collection and PRP Preparation:

-

Draw whole blood from healthy human donors or animal subjects into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Carefully collect the PRP supernatant. The remaining blood can be centrifuged at a higher speed (1500-2000 x g for 15-20 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.

-

-

Platelet Count Adjustment:

-

Determine the platelet count in the PRP and adjust it to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

-

Aggregation Measurement:

-

Pre-warm the PRP samples to 37°C.

-

Add the this compound derivative at various concentrations (or vehicle control) to the PRP and incubate for a specified time (e.g., 5 minutes).

-

Initiate platelet aggregation by adding a standard concentration of ADP.

-

Measure the change in light transmission for a defined period using a light transmission aggregometer.

-

-

Data Analysis:

-

The percentage of aggregation is calculated relative to the PPP reference.

-

The IC50 value, the concentration of the compound that inhibits 50% of the maximal aggregation response, is determined from the dose-response curve.

-

II. Application as an Anti-inflammatory Agent

Certain derivatives of this compound have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory disorders. These compounds are thought to exert their effects through the modulation of inflammatory pathways, such as the cyclooxygenase (COX) pathway.

Quantitative Data

| Compound ID | Modification | Assay | Dose | % Edema Inhibition | Reference |

| Compound 1 | (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema in rats | 25 mg/kg | 48.9 - 63.1% | [8] |

| Compound 1 | (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema in rats | 125 mg/kg | 48.9 - 63.1% | [8] |

Signaling Pathway: COX-2 in Inflammation

During inflammation, cellular stimuli trigger the release of arachidonic acid from the cell membrane. The cyclooxygenase-2 (COX-2) enzyme metabolizes arachidonic acid into prostaglandins (e.g., PGE2), which are key mediators of inflammation, pain, and fever.[9][10][11] Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes. Derivatives of this compound may exert their anti-inflammatory effects by inhibiting the COX-2 pathway, thereby reducing prostaglandin synthesis.[12]

References

- 1. Novel non-peptide GPIIb/IIIa antagonists: synthesis and biological activities of 2-[4-[2-(4-amidinobenzoylamino)-2-(substituted)acetyl]-3-(2-methoxy-2-oxoethyl)-2-oxopiperazinyl] acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent dibasic GPIIb/IIIa antagonists with reduced prolongation of bleeding time: synthesis and pharmacological evaluation of 2-oxopiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. ovid.com [ovid.com]

- 5. Platelet aggregation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative pharmacology of GP IIb/IIIa antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Progress in the research of GPIIb/IIIa antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 11. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 12. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (3-Oxopiperazin-2-yl)acetic acid: A Template for Researchers

Abstract

This document provides a standardized template for the presentation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound (3-Oxopiperazin-2-yl)acetic acid. Due to the absence of publicly available experimental NMR and mass spectrometry data for this specific compound, this application note serves as a methodological guide. It includes hypothetical data tables, detailed protocols for data acquisition, and workflow diagrams to assist researchers in the characterization of this compound and similar small molecules.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a piperazinone ring and an acetic acid moiety, suggests its potential as a scaffold in the design of novel therapeutic agents. Accurate structural elucidation and characterization are paramount for its use in research and development. This document outlines the standard procedures for acquiring and presenting NMR and mass spectrometry data for this compound. While actual experimental data is not currently available in public databases, the following sections provide a comprehensive template for researchers to follow.

Compound Information:

| Property | Value | Source |

| Compound Name | This compound | - |

| CAS Number | 405214-33-7 | [1] |

| PubChem CID | 4777784 | [1] |

| Molecular Formula | C₆H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 158.16 g/mol | [1][2] |

| Chemical Structure |  | PubChem |

Hypothetical Spectroscopic Data

The following tables present hypothetical NMR and mass spectrometry data for this compound. These tables are for illustrative purposes to demonstrate the proper format for data presentation.

Hypothetical ¹H NMR Data

Table 1: Hypothetical ¹H NMR (400 MHz, D₂O) data for this compound.